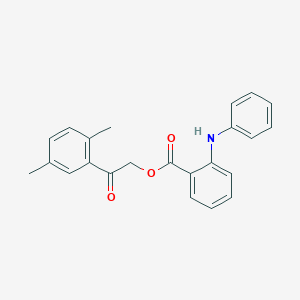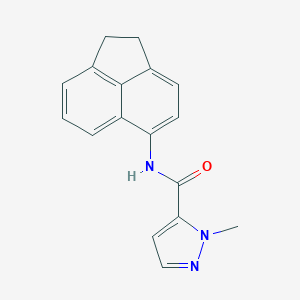
N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as DAPTA, is a small molecule that has been studied extensively for its potential use in scientific research. DAPTA is a peptide mimetic that binds to the chemokine receptor CXCR4 and has been shown to have a variety of biochemical and physiological effects. In
作用机制
N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide binds to the extracellular domain of CXCR4 and stabilizes the receptor in an inactive conformation. This prevents the receptor from signaling downstream pathways and modulates the activity of various biological processes. N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the migration of cancer cells, enhance the immune response to viral infections, and promote the survival of neuronal cells.
Biochemical and physiological effects:
N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide has a variety of biochemical and physiological effects. In addition to its role as a CXCR4 antagonist, N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory effects, promote the survival of neuronal cells, and inhibit the growth of cancer cells. N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to enhance the immune response to viral infections, making it a promising candidate for the treatment of viral diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity for CXCR4. By selectively modulating the activity of this receptor, researchers can study the effects of CXCR4 on various biological processes. Additionally, N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to be stable and non-toxic, making it a safe and reliable tool for scientific research.
However, there are also some limitations to using N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments. One limitation is the cost and time required for synthesis. N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex molecule that requires specialized equipment and expertise to synthesize. Additionally, N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide may not be effective in all biological systems, and its effects may be influenced by other factors such as the presence of other chemokine receptors.
未来方向
There are many potential future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of research is the development of more potent and selective CXCR4 antagonists. This could lead to the development of new therapies for cancer, viral infections, and other diseases. Another area of research is the study of the effects of N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide on other biological processes, such as inflammation and wound healing. Finally, the development of new methods for synthesizing N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide could make this molecule more accessible to researchers and lead to new discoveries in the field of chemokine receptor biology.
Conclusion:
In conclusion, N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide is a small molecule that has been extensively studied for its potential use in scientific research. Its specificity for CXCR4, stability, and safety make it a promising tool for studying the role of this receptor in various biological processes. While there are some limitations to using N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments, there are also many potential future directions for research on this molecule. Overall, N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide represents a valuable tool for researchers studying chemokine receptor biology and holds great promise for the development of new therapies for a variety of diseases.
合成方法
N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using a variety of methods, but the most common method involves solid-phase peptide synthesis. This method involves coupling amino acids together one at a time using a resin-bound peptide as a starting material. The final product is then cleaved from the resin and purified using chromatography techniques. The synthesis of N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide typically takes several days and requires specialized equipment and expertise.
科学研究应用
N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential use in scientific research. One of the most promising applications of N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide is as a tool for studying the role of CXCR4 in various biological processes. CXCR4 is a chemokine receptor that plays a key role in immune function, cell migration, and cancer metastasis. By binding to CXCR4, N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-1H-pyrazole-5-carboxamide can be used to selectively modulate the activity of this receptor and study its effects on various biological processes.
属性
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-20-15(9-10-18-20)17(21)19-14-8-7-12-6-5-11-3-2-4-13(14)16(11)12/h2-4,7-10H,5-6H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGFJDWKLAQLHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

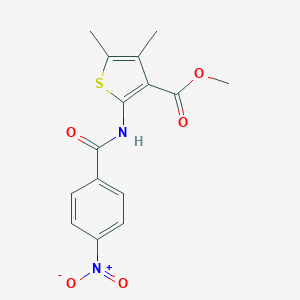
![5-[(3-fluoroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B441843.png)
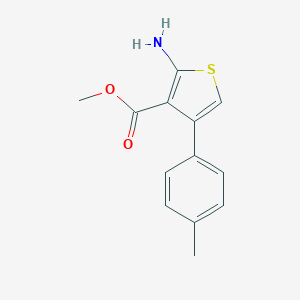
![5-[(3,5-dimethylanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B441854.png)
![2,5-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B441870.png)
![4,4,7,8-tetramethyl-N-naphthalen-1-yl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B441874.png)
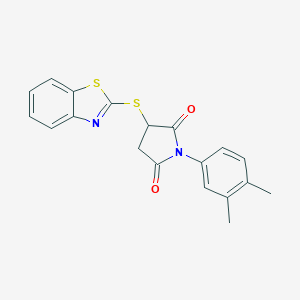
![2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B441917.png)
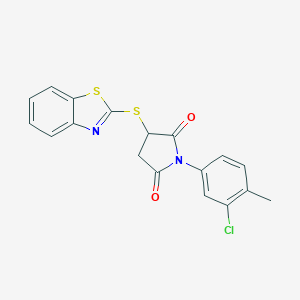
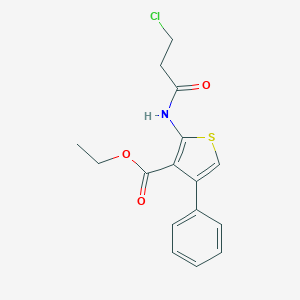
![2-[2-(1-benzyl-1H-indol-3-yl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B441931.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B441955.png)
![2-nitro-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B441982.png)
